

# An In-depth Technical Guide to the Chemical and Biological Properties of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Coccinine** is a naturally occurring montanine-type Amaryllidaceae alkaloid. First isolated from Haemanthus coccineus, this molecule has garnered interest within the scientific community due to its significant biological activities, particularly its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with **Coccinine**. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

### **Chemical Structure and Physicochemical Properties**

**Coccinine**, with the CAS number 485-57-4, possesses a complex pentacyclic ring system. Its systematic IUPAC name is (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol.[1] The chemical and physical properties of **Coccinine** are summarized in the table below.



Property	Value	
Molecular Formula	C17H19NO4	
Molecular Weight	301.34 g/mol	
CAS Number	485-57-4	
IUPAC Name	(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonade ca-2,4(8),9,17-tetraen-15-ol	
SMILES	CO[C@@H]1C=C2INVALID-LINK N3C[C@H]2C4=CC5=C(C=C4C3)OCO5	
InChI	InChI=1S/C17H19NO4/c1-20-15-4-11-12-7- 18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22- 8-21-16/h2-4,12-15,19H,5- 8H2,1H3/t12-,13-,14-,15+/m0/s1	
InChlKey	MKYLOMHWHWEFCT-ZQDZILKHSA-N	
Topological Polar Surface Area	51.2 Å <sup>2</sup>	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	1	

### **Biological Activity**

**Coccinine** has demonstrated a range of biological activities, with its anticancer effects being the most prominent. It also exhibits inhibitory activity against the serotonin transporter (SERT) and P-glycoprotein (P-gp).

## **Anticancer Activity**

**Coccinine** exhibits significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for **Coccinine** against various cancer cell lines are presented in the table below.



Cell Line	Cancer Type	IC50 (μM)
MCF7	Breast Cancer	Data not specified
Hs578T	Breast Cancer	Data not specified
MDA-MB-231	Breast Cancer	Data not specified
HCT-15	Colon Cancer	Data not specified
A549	Lung Cancer	1.09 (for Montanine)
Jurkat	Leukemia	1.04 (for Montanine)

Note: Specific IC50 values for **Coccinine** against some cell lines were not available in the provided search results. The values for Montanine, a closely related alkaloid, are included for comparative purposes as they share the same core structure and exhibit similar activities.[1]

### **Other Biological Activities**

Beyond its anticancer effects, **Coccinine** has been shown to be a weak inhibitor of the serotonin transporter (SERT) and P-glycoprotein (P-gp).[2]

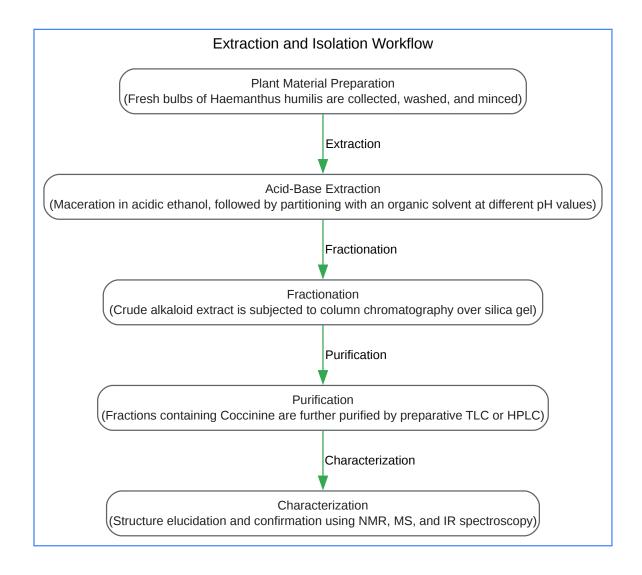
SERT Inhibition: IC50: 196.3 μM; Ki: 106.8 μM[2]

P-gp Inhibition: IC50: 0.96 mM[2]

## Experimental Protocols Isolation of Coccinine from Haemanthus humilis

Haemanthus humilis has been identified as a rich natural source of **Coccinine**, where it is the main alkaloid. A general protocol for the isolation and purification of **Coccinine** from the bulbs of this plant is outlined below.





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General workflow for **Coccinine** isolation.

#### Protocol Details:

- Plant Material Preparation: Fresh bulbs of Haemanthus humilis are collected, thoroughly
  washed with distilled water to remove any soil and debris, and then finely minced to increase
  the surface area for extraction.
- Extraction: The minced plant material is macerated with an acidified alcoholic solvent (e.g., ethanol with 1% HCl) at room temperature for an extended period (e.g., 48-72 hours). The



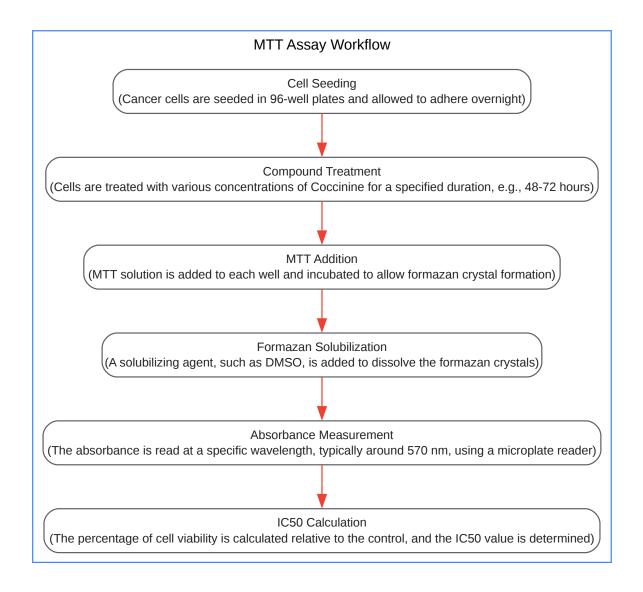
mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform or a chloroform/methanol mixture) to isolate the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane or chloroform and gradually adding a more polar solvent like methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Final Purification: Fractions showing the presence of Coccinine (identified by comparison
  with a standard or by spectroscopic analysis) are combined and may require further
  purification using preparative TLC or high-performance liquid chromatography (HPLC) to
  yield pure Coccinine.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

#### **Cytotoxicity Assay (MTT Assay)**

The in vitro anticancer activity of **Coccinine** is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.





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Workflow for determining cytotoxicity using the MTT assay.

#### **Protocol Details:**

 Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

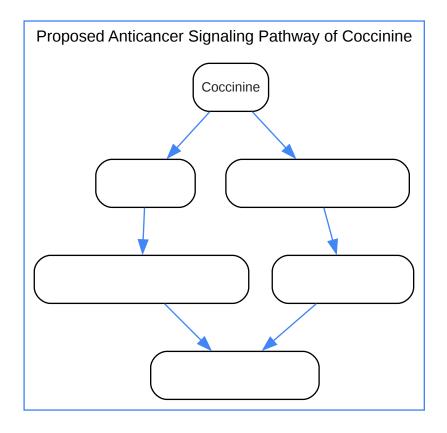


- Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of **Coccinine**. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a period of 48 to 72 hours.
- MTT Incubation: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated for each concentration of
   Coccinine relative to the vehicle-treated control cells. The IC50 value, which is the
   concentration of the compound that inhibits cell growth by 50%, is determined by plotting the
   percentage of cell viability against the log of the compound concentration and fitting the data
   to a dose-response curve.

## **Signaling Pathways**

The precise molecular mechanism of **Coccinine**'s anticancer activity is still under investigation. However, based on studies of the closely related montanine-type alkaloids, a plausible signaling pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway and the activation of the DNA damage response.





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#### References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Biological Properties of Coccinine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606718#what-is-the-chemical-structure-of-coccinine]



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